2-(4-Chloro-3-cyanophenyl)benzoic acid
Description
Properties
IUPAC Name |
2-(4-chloro-3-cyanophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-6-5-9(7-10(13)8-16)11-3-1-2-4-12(11)14(17)18/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYVRALTPBKUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683321 | |
| Record name | 4'-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-64-1 | |
| Record name | 4'-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Reduction and Cyanation of Chlorinated Intermediates
A patented route for analogous cyanobenzoic acids involves halogen exchange and nitro-group manipulation. Adapting this methodology:
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Starting material : 2-Chloro-4-nitrobenzoic acid undergoes halogen exchange with metal fluorides (e.g., KF) to yield 2-fluoro-4-nitrobenzoic acid. However, retaining the chloro substituent necessitates alternative strategies.
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Nitro reduction : Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine, yielding 4-amino-2-chlorobenzoic acid.
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Diazotization-cyanation : Treatment with NaNO₂/HCl generates a diazonium salt, which reacts with CuCN or KCN to introduce the cyano group at C3.
Example protocol :
Direct Cyanation via Sandmeyer Reaction
For substrates with pre-existing amines, Sandmeyer conditions offer a one-step cyanation:
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4-Chloro-3-aminobenzoic acid → 4-Chloro-3-cyanobenzoic acid using CuCN/NaNO₂/HCl.
Ester Protection and Functional Group Compatibility
Carboxylic acids often require protection during harsh reactions (e.g., nitration, cyanation). Data from Ambeed demonstrates efficient esterification of 4-chloro-3-hydroxybenzoic acid using thionyl chloride or sulfuric acid:
| Starting Material | Reagent | Conditions | Yield | Product |
|---|---|---|---|---|
| 4-Chloro-3-hydroxybenzoic acid | SOCl₂/MeOH | 70°C, 2 h | 84% | Methyl 4-chloro-3-hydroxybenzoate |
| 4-Chloro-3-hydroxybenzoic acid | H₂SO₄/MeOH | Reflux, 2 h | 83% | Methyl 4-chloro-3-hydroxybenzoate |
Key observation : Esterification prevents decarboxylation during subsequent high-temperature steps, enabling safer functionalization of the aromatic ring.
Coupling Strategies for Biphenyl Formation
The biphenyl backbone of this compound necessitates cross-coupling between two aromatic fragments.
Suzuki-Miyaura Coupling
A plausible route employs:
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Boronic acid : 4-Chloro-3-cyanophenylboronic acid.
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Electrophilic partner : 2-Bromobenzoic acid (or ester).
Challenges :
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Boronic acid synthesis: Cyano groups may degrade under standard borylation conditions.
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Protecting the carboxylic acid as an ester (e.g., methyl) prevents catalyst poisoning.
Ullmann Coupling
Copper-mediated coupling between 2-iodobenzoic acid and 4-chloro-3-cyanoiodobenzene:
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Conditions : CuI (10 mol%), L-proline, K₃PO₄, DMSO, 100°C, 24 h.
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Advantage : Tolerates nitrile and chloro substituents.
Sequential Functionalization of Pre-coupled Biphenyls
An alternative approach functionalizes a pre-formed biphenyl:
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2-(4-Chlorophenyl)benzoic acid → Nitration at C3 of the chlorophenyl ring.
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Nitro reduction → Amine intermediate.
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Cyanation via diazotization.
Regioselectivity : Nitration favors the meta position relative to the chloro group, ensuring correct cyano placement.
Experimental Optimization and Yield Considerations
Data from and underscore the impact of reaction conditions:
| Reaction Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Diazotization-cyanation | CuCN, 0°C → 25°C gradient | 78% → 85% |
| Ester hydrolysis | LiOH/THF/H₂O, 50°C | 95% |
Critical factors :
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Temperature control during diazonium formation prevents decomposition.
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Anhydrous conditions enhance cyanide nucleophilicity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-cyanophenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, while the benzoic acid moiety can undergo oxidation to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used in substitution reactions.
Solvents: Dichloromethane, toluene, and others depending on the reaction.
Major Products
Amines: From the reduction of the cyano group.
Substituted Benzoic Acids: From substitution reactions involving the chloro group.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds structurally similar to 2-(4-Chloro-3-cyanophenyl)benzoic acid exhibit antiviral properties, particularly against coronaviruses such as SARS-CoV and MERS-CoV. Research has shown that specific derivatives can inhibit the 3CL protease of these viruses, which is crucial for their replication . The presence of the carboxylate moiety in these compounds enhances their interaction with viral enzymes, leading to effective inhibition.
| Compound | Inhibition Concentration (IC50) | Target |
|---|---|---|
| Compound 3f | 12.2 μM | SARS 3CL protease |
| Compound 3g | 10.1 μM | SARS 3CL protease |
| Compound 3m | 30.3 μM | SARS 3CL protease |
These findings suggest that modifications to the structure can lead to enhanced antiviral activity, indicating a pathway for developing broad-spectrum antiviral agents .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects due to its ability to modulate pathways involved in inflammatory responses. Compounds with similar structures have been studied for their potential to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, including esterification and amide formation, which can lead to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
| Reaction Type | Example Product | Notes |
|---|---|---|
| Esterification | Esters of benzoic acid derivatives | Useful in flavoring and fragrance industries |
| Amide Formation | Amides with biological activity | Potential drug candidates |
Material Science Applications
The compound's unique chemical properties also make it suitable for applications in material science. It can be utilized in the development of polymers and coatings with specific thermal and mechanical properties.
Polymer Development
Research has shown that incorporating compounds like this compound into polymer matrices can enhance their thermal stability and mechanical strength. This is particularly relevant in creating advanced materials for aerospace and automotive applications.
Case Study 1: Antiviral Development
A study focused on synthesizing derivatives of this compound demonstrated promising results against MERS-CoV. The research highlighted the importance of structural modifications to improve inhibitory activity against viral proteases, suggesting that this compound could lead to new antiviral therapies .
Case Study 2: Synthesis of New Polymers
Another study explored the use of this compound as a building block for synthesizing novel polymers with enhanced properties. The research indicated that polymers derived from this compound exhibited improved resistance to thermal degradation compared to traditional materials, showcasing its potential in high-performance applications.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-cyanophenyl)benzoic acid involves its interaction with various molecular targets. The chloro and cyano groups can participate in different types of chemical interactions, influencing the compound’s reactivity and binding properties. The benzoic acid moiety can interact with enzymes and receptors, potentially affecting biological pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-(4-Chloro-3-cyanophenyl)benzoic acid | C₁₄H₇Cl₂NO₂ | 291.9 | Cl (4-position), CN (3-position) |
| 2-(4-Chlorobenzoyl)benzoic acid | C₁₄H₉ClO₃ | 260.45 | Cl (4-position), ketone (benzoyl) |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | C₁₁H₁₁NO₅ | 237.21 | Ethoxy-oxoacetamido (amide linkage) |
Key Observations :
- Electron-Withdrawing Groups: The cyano group in this compound enhances acidity and reactivity compared to 2-(4-Chlorobenzoyl)benzoic acid, which has a ketone group instead .
Key Observations :
- Polymer Chemistry: 2-(4-Chlorobenzoyl)benzoic acid is used to synthesize poly(arylene ether)s and photoluminescent materials . The cyano group in the target compound could similarly serve as a reactive site for crosslinking or functionalization.
- Pharmaceutical Potential: The ethoxy-oxoacetamido derivative’s DNA-binding and cytotoxic properties suggest that the chloro-cyano substitution in the target compound may also confer bioactivity, though this requires experimental validation.
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data Comparison
Key Observations :
- The ethoxy-oxoacetamido derivative’s hydrogen-bonded chains contrast with the likely π-π stacking in 2-(4-Chlorobenzoyl)benzoic acid. The target compound’s chlorine and cyano substituents may disrupt such interactions, leading to distinct packing arrangements.
- Crystallographic analysis of the target compound would likely employ SHELX programs (e.g., SHELXL for refinement), as seen in related studies .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Chloro-3-cyanophenyl)benzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic aromatic substitution , to introduce the chloro and cyano groups onto the benzoic acid core. For example, a chloro-substituted benzene derivative can react with a cyanobenzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Temperature control (e.g., 0–5°C for nitrile group stability) and solvent choice (e.g., dichloromethane for polar aprotic environments) are critical to minimize side reactions and maximize purity. Post-synthesis purification via recrystallization or column chromatography is often required .
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?
Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) is standard. Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like DMSO/water.
- Collecting intensity data with a diffractometer (Cu-Kα radiation, λ = 1.54178 Å).
- Refinement with SHELXL to achieve R-factors < 0.05, ensuring accurate bond-length/angle measurements . Example: A similar chlorinated benzoic acid derivative (CAS 1261921-72-5) was resolved to 0.89 Å resolution, confirming planar geometry and hydrogen-bonding networks .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
The compound exhibits pH-dependent solubility due to the carboxylic acid group (pKa ~2.5). It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but precipitates in aqueous acidic media (pH < 3). Stability studies suggest degradation above 150°C or under prolonged UV exposure. Storage at −20°C in inert atmospheres is recommended to prevent hydrolysis of the cyano group .
Advanced Research Questions
Q. How can conflicting NMR data from different synthesis batches be systematically analyzed?
Contradictions in NMR signals (e.g., aromatic proton splitting) often arise from regioisomeric by-products or solvent effects . Strategies include:
- Using 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Comparing experimental data with DFT-calculated chemical shifts (e.g., Gaussian09 at B3LYP/6-311+G(d,p)).
- Spiking experiments with authentic standards to identify impurities .
Q. What computational methods are suitable for predicting the reactivity of the cyano group in coupling reactions?
Density Functional Theory (DFT) can model reaction pathways for cyano-group participation. For example:
- Calculate activation energies for Pd-catalyzed Suzuki-Miyaura coupling using the cyano as a directing group.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is recommended .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
Design of Experiments (DoE) approaches, such as response surface methodology, can optimize parameters:
- Catalyst loading (e.g., 10–20 mol% Pd(PPh₃)₄ for cross-couplings).
- Solvent ratios (e.g., toluene/ethanol 3:1 v/v for improved mixing).
- Temperature gradients (e.g., 80°C for initiation, 25°C for crystallization). Pilot studies using continuous flow reactors reduce by-products by enhancing mass transfer .
Q. What strategies mitigate toxicity risks during in vitro bioactivity assays?
- Use QSAR models to predict cytotoxicity (e.g., LD50 via ECOSAR).
- Incorporate pro-drug modifications (e.g., esterification of the carboxylic acid) to reduce membrane disruption.
- Validate with Ames tests for mutagenicity and MTT assays for cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
